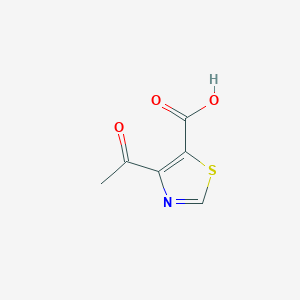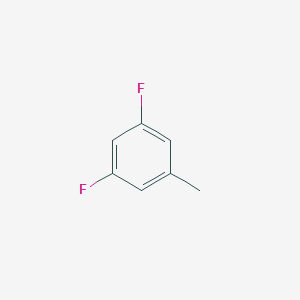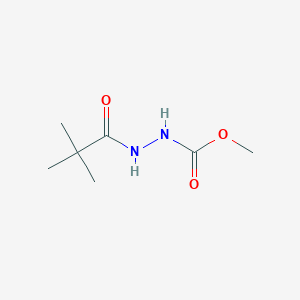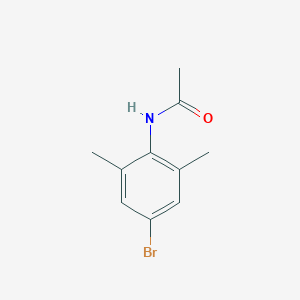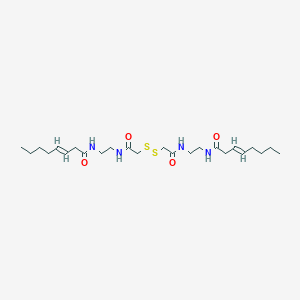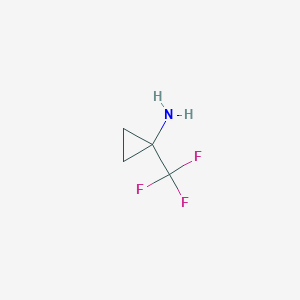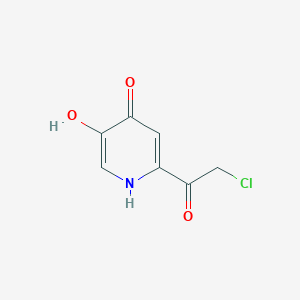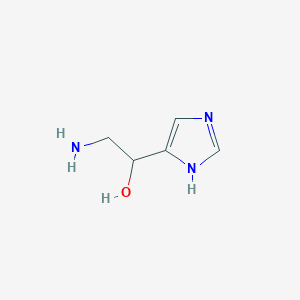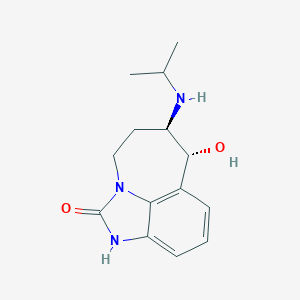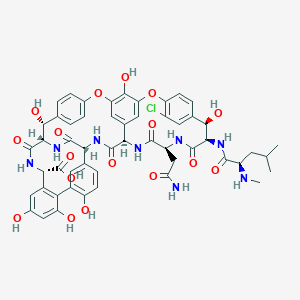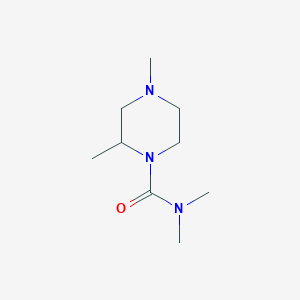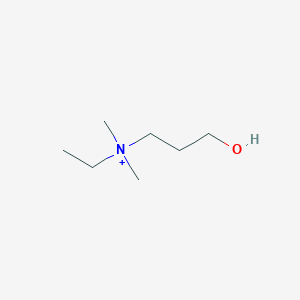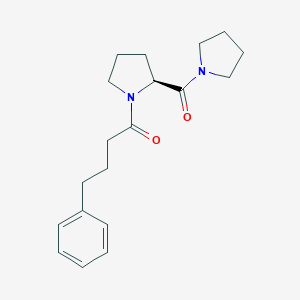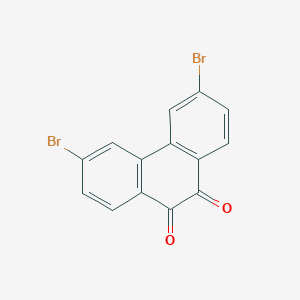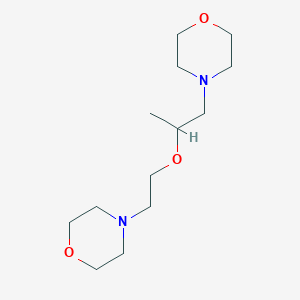
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine, also known as MEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEM is a morpholine derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been thoroughly investigated.
Wirkmechanismus
The mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This enhancement of GABA-A receptor activity may contribute to the anticonvulsant and neuroprotective effects of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine.
Biochemische Und Physiologische Effekte
In addition to its effects on ion channels in the brain, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise modulation of neuronal activity without affecting other neurotransmitter systems. However, one limitation of using 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine. One area of interest is its potential use as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine for these conditions. Additionally, 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine may have potential applications in the field of neuroimaging, as a radioligand for PET or SPECT studies. Further research is also needed to fully understand the mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine and its effects on ion channels in the brain.
Synthesemethoden
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be synthesized through a variety of methods, including the reaction of 4-chloromorpholine with 2-(1-methyl-2-hydroxyethyl)morpholine, or the reaction of 4-morpholinyl-2-chloroethyl ether with 2-(1-methyl-2-hydroxyethyl)morpholine. Both of these methods have been used to produce 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the function of ion channels in the brain, as well as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has also been investigated for its potential use as a radioligand for imaging studies in the brain.
Eigenschaften
CAS-Nummer |
111681-72-2 |
|---|---|
Produktname |
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine |
Molekularformel |
C13H26N2O3 |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine |
InChI |
InChI=1S/C13H26N2O3/c1-13(12-15-4-9-17-10-5-15)18-11-6-14-2-7-16-8-3-14/h13H,2-12H2,1H3 |
InChI-Schlüssel |
WTSZPGPMXVFMCG-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
Kanonische SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
Andere CAS-Nummern |
111681-72-2 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



